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molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No. B1294514
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Patent
US04395561

Procedure details

Epichlorohydrin (187 g, 2.0 mol) was added dropwise over a 75 minute period to a mechanically stirred suspension of 10.0 g (0.062 mol) of anhydrous ferric chloride in 138 mL (2.4 mol) of glacial acetic acid at 0°-10° C. After the addition was completed, the reaction mixture was stirred one hour and was allowed to stand at room temperature for two days. Anhydrous sodium acetate (5.1 g, 0.062 mol) was added and excess acetic acid was then removed in vacuo. The mixture was diluted with 200 mL of methylene chloride and filtered through Celite™ (i.e. diatomaceous earth). The solution was washed with 10% potassium carbonate and dried over potassium carbonate and sodium sulfate. Removal of the methylene chloride in vacuo gave 275 g of crude 3-chloro-2-hydroxy-1-propyl acetate, and an additional 9 g was recovered by extracting the potassium carbonate solution with methylene chloride (93% crude yield). This material was used without purification in the subsequent step. 1H NMR (CDCl3) δ2.10 (s, 3H, --COCH3); 3.80 (m, 6H, --CH2CH(OH)CH2 --); IR (film) 3500 (--OH); 1735 cm-1 (--COCH3).
Quantity
187 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[C:6]([OH:9])(=[O:8])[CH3:7]>C([O-])(=O)C.[Na+]>[C:6]([O:9][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2])(=[O:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
187 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
ferric chloride
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
138 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
to stand at room temperature for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
excess acetic acid was then removed in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with 200 mL of methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through Celite™ (i.e. diatomaceous earth)
WASH
Type
WASH
Details
The solution was washed with 10% potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate and sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the methylene chloride in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(CCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 275 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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